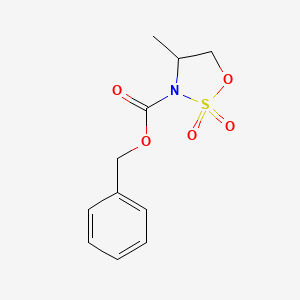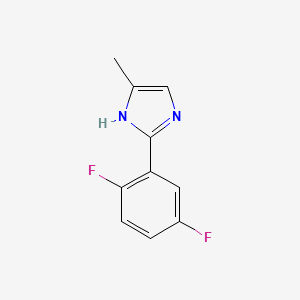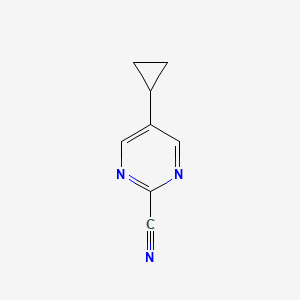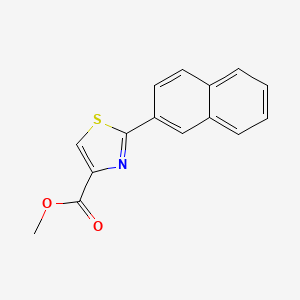![molecular formula C22H29NO4 B13679308 tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate](/img/structure/B13679308.png)
tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate: is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group, a benzyl group, and a phenoxypropyl moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Amino Acid Derivative: Starting from a suitable amino acid, the amino group can be protected using a tert-butyl ester.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction.
Addition of the Phenoxypropyl Moiety: The phenoxypropyl group can be added via an etherification reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Pathways: Involvement in biochemical pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate can be compared with other similar compounds, such as:
tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenylpropyl)amino]acetate: Lacks the phenoxy group, which may affect its biological activity.
tert-Butyl ®-2-[Benzyl(2-hydroxy-3-methoxypropyl)amino]acetate: Contains a methoxy group instead of a phenoxy group, which may alter its chemical reactivity.
The uniqueness of tert-Butyl ®-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H29NO4 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
tert-butyl 2-[benzyl-(2-hydroxy-3-phenoxypropyl)amino]acetate |
InChI |
InChI=1S/C22H29NO4/c1-22(2,3)27-21(25)16-23(14-18-10-6-4-7-11-18)15-19(24)17-26-20-12-8-5-9-13-20/h4-13,19,24H,14-17H2,1-3H3 |
Clé InChI |
RFFZNKCPMAXYBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN(CC1=CC=CC=C1)CC(COC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679230.png)
![2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid](/img/structure/B13679232.png)
![tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B13679240.png)



![[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol](/img/structure/B13679271.png)







